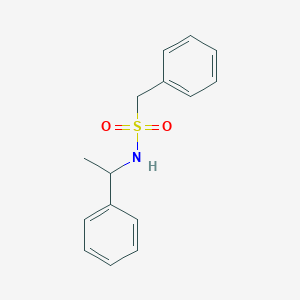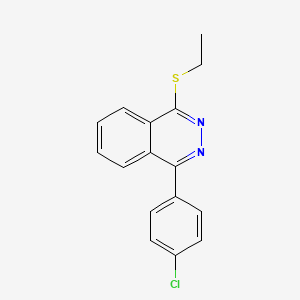![molecular formula C21H17BrN2O2 B5150132 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5150132.png)
3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide, also known as BMB-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. BMB-4 belongs to the class of benzamides, which are known for their ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer.
Mecanismo De Acción
3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide works by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and decreased gene expression. By inhibiting HDACs, 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide allows for increased acetylation of histone proteins, leading to a more open chromatin structure and increased gene expression. This can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inducing apoptosis, 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to inhibit cancer cell migration and invasion, and to sensitize cancer cells to chemotherapy and radiation therapy. 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide has also been shown to have anti-angiogenic effects, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide in lab experiments is its specificity for HDAC inhibition, meaning it is less likely to have off-target effects on other enzymes or proteins. Additionally, 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to have low toxicity in normal cells, suggesting it may have fewer side effects than other cancer treatments. However, one limitation of using 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide and its potential as a cancer treatment. One area of interest is in combination therapy, where 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide is used in conjunction with other cancer treatments to increase their efficacy. Another area of interest is in identifying biomarkers that can predict which patients are most likely to benefit from 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide treatment. Additionally, there is ongoing research to optimize the synthesis of 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide and to develop more soluble analogs for easier administration in vivo. Overall, the potential of 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide as a cancer treatment is promising, and further research is needed to fully understand its mechanisms of action and potential clinical applications.
Métodos De Síntesis
The synthesis of 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide involves several steps, starting with the reaction of 3-bromoaniline with 3-methylbenzoyl chloride to form 3-bromo-N-(3-methylbenzoyl)aniline. This intermediate product is then reacted with 4-aminobenzamide to form the final product, 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide. The synthesis of 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide has been optimized in recent years, allowing for larger-scale production and easier access for research purposes.
Aplicaciones Científicas De Investigación
3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and inducing cancer cell death. One study found that 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide was able to inhibit the growth of breast cancer cells in vitro, and significantly reduce tumor growth in a mouse model of breast cancer. Another study found that 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide was able to induce apoptosis (programmed cell death) in leukemia cells, suggesting its potential as a treatment for blood cancers.
Propiedades
IUPAC Name |
N-[4-[(3-bromobenzoyl)amino]phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c1-14-4-2-5-15(12-14)20(25)23-18-8-10-19(11-9-18)24-21(26)16-6-3-7-17(22)13-16/h2-13H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWCZGBPLPNBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5150057.png)
![1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5150062.png)
![N-methyl-N-[2-(4-methylphenoxy)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5150073.png)



![2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5150110.png)
![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5150115.png)
![[2-(4-morpholinyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl imidothiocarbamate dihydrobromide](/img/structure/B5150122.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5150125.png)
![2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5150137.png)
![1-(2-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5150140.png)
![1-(3-chlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B5150143.png)
![1-chloro-4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-2-methylbenzene](/img/structure/B5150152.png)